1-Pyrenecarboxaldehyde
Overview
Description
1-Pyrenecarboxaldehyde is an organic compound with the molecular formula C₁₇H₁₀O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains an aldehyde functional group attached to the pyrene ring. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.
Mechanism of Action
Target of Action
1-Pyrenecarboxaldehyde (PCA) is a bifunctional molecule with a pyrene moiety and one aldehyde group . The primary target of PCA is the side walls of carbon nanotubes (CNTs) . The pyrene moiety interacts with the CNTs through π-π stacking , which leads to the uniform immobilization of PCA on the CNT surface .
Mode of Action
The mode of action of PCA involves the interaction of the pyrene moiety with the side walls of CNTs . This interaction is facilitated by π-π stacking , a type of non-covalent interaction between aromatic rings. This leads to the uniform immobilization of PCA on the CNT surface .
Biochemical Pathways
The immobilization of pca on the cnt surface can potentially influence the properties and functions of cnts .
Result of Action
The result of PCA’s action is the uniform immobilization of the compound on the CNT surface . This can potentially influence the properties and functions of CNTs . .
Action Environment
The action of PCA can be influenced by environmental factors. For instance, the immobilization of PCA on the CNT surface can be affected by the solvent environment
Biochemical Analysis
Biochemical Properties
The pyrene moiety of 1-Pyrenecarboxaldehyde interacts with the side walls of carbon nanotubes (CNT) through π-π stacking, leading to the uniform immobilization of this compound on the CNT surface . This property makes it widely used for the surface functionalization of CNTs .
Molecular Mechanism
Its pyrene moiety is known to interact with the side walls of carbon nanotubes (CNT) through π-π stacking . This interaction leads to the uniform immobilization of this compound on the CNT surface .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Preparation Methods
1-Pyrenecarboxaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of pyrene with 1,1-dichlorodimethyl ether in the presence of a Lewis acid catalyst. This reaction yields this compound as the primary product . Another method involves the use of sodium dodecyl sulfate as a morphology-directing agent to synthesize microstructures of this compound through a re-precipitation process . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-Pyrenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 1-pyrenecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 1-pyrenemethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions include 1-pyrenecarboxylic acid, 1-pyrenemethanol, and substituted pyrene derivatives .
Scientific Research Applications
1-Pyrenecarboxaldehyde has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems due to its fluorescent properties, which allow for the visualization of biological processes.
Medicine: It is used in the development of fluorescent probes for medical diagnostics and imaging.
Comparison with Similar Compounds
1-Pyrenecarboxaldehyde can be compared with other similar compounds, such as:
1-Pyrenecarboxylic acid: This compound is the oxidized form of this compound and has similar applications in chemistry and industry.
1-Pyrenemethanol: This is the reduced form of this compound and is used in similar applications due to its fluorescent properties.
1-Acetylpyrene: This compound has an acetyl group instead of an aldehyde group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its aldehyde functional group, which allows for a wide range of chemical reactions and applications in different fields.
Properties
IUPAC Name |
pyrene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYFOPUXRMOLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184373 | |
Record name | Pyrene-1-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Alfa Aesar MSDS] | |
Record name | Pyrene-1-aldehyde | |
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CAS No. |
3029-19-4 | |
Record name | 1-Pyrenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3029-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrene-1-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-PYRENECARBOXALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30811 | |
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Record name | Pyrene-1-aldehyde | |
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Record name | Pyrene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.270 | |
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Record name | 3-PYRENYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9H95PVI1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Pyrenecarboxaldehyde has the molecular formula C17H10O and a molecular weight of 230.26 g/mol. []
A: this compound exhibits distinct spectroscopic behavior compared to pyrene. Its fluorescence is strongly influenced by the substituent, showing sensitivity to solvent polarity and the presence of quenchers. [, , , , , ]
A: The carbonyl group in this compound can lead to fluorescence quenching due to radiationless transitions involving nearby (π, π) and (n, π) states. []
A: this compound serves as a solvatochromic probe to investigate the microenvironment within RTILs and their binary mixtures with solvents like ethanol. Its spectral response provides insights into the polarity and hydrogen-bond-donating ability of these systems. [, , ]
A: Yes, this compound can functionalize surfaces due to its aldehyde group. For example, it has been utilized to anchor platinum nanoparticles onto graphene nanosheets, enhancing their catalytic activity. []
A: The fluorescence properties of this compound make it suitable for sensing applications. It has been incorporated into sensors for detecting water in ethanol [] and metal ions like copper. [, ]
A: Studies have shown that this compound interacts with calf thymus DNA through a two-step process involving the formation of a precursor complex followed by intercalation between DNA base pairs. This interaction is influenced by solvent properties. []
A: Yes, this compound can self-assemble into various nanostructures, including nanorods and nanotubes. This self-assembly process can be influenced by factors such as pH and the presence of polymers like poly(allylamine hydrochloride). [, , , ]
A: The aggregation of this compound can lead to aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state. This property has been explored in the development of fluorescent probes and materials. [, ]
A: this compound readily undergoes reactions typical of aldehydes, such as Schiff base formation with amines, which can be further reduced to yield stable amine derivatives. [, , , ] It can also be oxidized to form 1-pyrenecarboxylic acid. []
A: The pH-sensitive nature of the Schiff base linkage formed between this compound and amines has been utilized in the design of drug delivery systems. The controlled hydrolysis of this linkage at specific pH values allows for the targeted release of drug molecules. [, ]
A: this compound acts as a fluorescent probe to investigate the micropolarity and intraparticle void volume of zeolites in the presence of various solvents. Its fluorescence behavior provides insights into the microenvironment within these porous materials. []
A: Various techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and transmission electron microscopy (TEM), are commonly employed to characterize this compound, its derivatives, and their interactions with other molecules and materials. [, , , , , ]
A: The fluorescence properties of this compound are sensitive to its surrounding environment. This sensitivity makes it a valuable tool for studying molecular interactions, such as those between polymers and surfactants, by monitoring changes in its fluorescence intensity and lifetime. [, ]
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